1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one
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Overview
Description
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one is a complex organic compound that features an indole ring, a piperazine ring, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Formation of the Phenylpropanone Moiety: This involves the use of Friedel-Crafts acylation to attach the phenylpropanone group to the indole-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1h-Indol-3-yl)-2-phenylpropan-1-one
- 1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-propanone
Uniqueness
1-(1h-Indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
40281-38-7 |
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Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C22H25N3O/c1-24-11-13-25(14-12-24)16-20(17-7-3-2-4-8-17)22(26)19-15-23-21-10-6-5-9-18(19)21/h2-10,15,20,23H,11-14,16H2,1H3 |
InChI Key |
NEYWCGJURRTMTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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